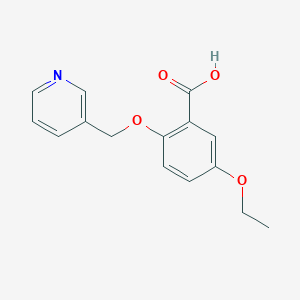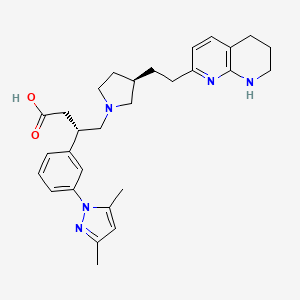
Integrin-antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Integrin-antagonist-1 is a compound designed to inhibit the function of integrins, which are transmembrane receptors involved in cell adhesion and signal transduction. Integrins play a crucial role in various biological processes, including cell migration, immune response, and tissue repair. By targeting integrins, this compound has potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and autoimmune diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-antagonist-1 typically involves the use of peptidomimetic ligands. These ligands are designed to mimic the structure of natural peptides that bind to integrins. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for integrins. This step may involve the use of protecting groups and selective deprotection strategies.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions: Integrin-antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Integrin-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin-targeted therapies.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders by inhibiting integrin-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting integrins.
作用机制
Integrin-antagonist-1 exerts its effects by binding to integrins and blocking their interaction with extracellular matrix proteins. This inhibition prevents integrin-mediated cell adhesion and signal transduction, leading to reduced cell migration and proliferation. The molecular targets of this compound include various integrin subunits, such as α4β1 and α4β7, which are involved in immune cell trafficking and inflammation.
相似化合物的比较
Vedolizumab: A monoclonal antibody that targets α4β7 integrin and is used to treat inflammatory bowel diseases.
Natalizumab: Another monoclonal antibody that targets α4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Cilengitide: A cyclic peptide that inhibits αvβ3 and αvβ5 integrins and has been investigated for its anti-cancer properties.
Uniqueness: Integrin-antagonist-1 is unique in its ability to selectively inhibit specific integrin subunits, making it a valuable tool for studying integrin function and developing targeted therapies. Its peptidomimetic structure allows for high binding affinity and specificity, distinguishing it from other integrin inhibitors.
属性
CAS 编号 |
1629249-33-7 |
|---|---|
分子式 |
C29H37N5O2 |
分子量 |
487.6 g/mol |
IUPAC 名称 |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
InChI 键 |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
手性 SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
规范 SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
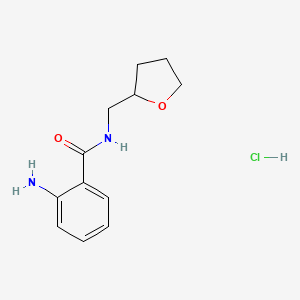

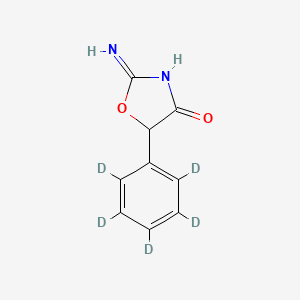
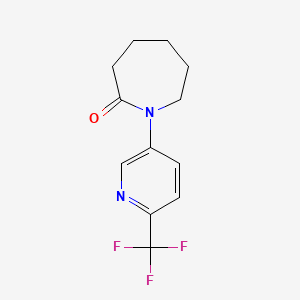
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
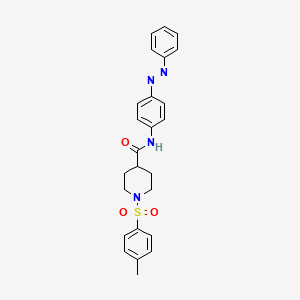
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
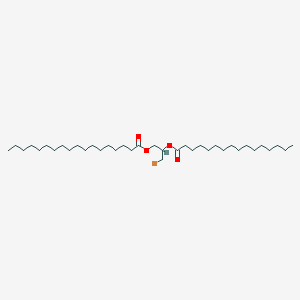
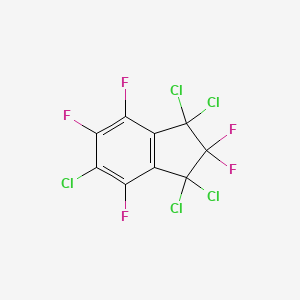

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
